3-Cyclopropoxy-5-methoxypyridin-4-amine
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Overview
Description
3-Cyclopropoxy-5-methoxypyridin-4-amine is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methoxy group at the 5-position, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methoxypyridin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-Cyclopropoxy-5-methoxypyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
Pyrimidine: A heterocyclic aromatic compound widely used in medicinal chemistry.
Uniqueness
3-Cyclopropoxy-5-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of cyclopropoxy, methoxy, and amine groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxypyridin-4-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-4-11-5-8(9(7)10)13-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,11) |
InChI Key |
HYIZNHUOURQBII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1N)OC2CC2 |
Origin of Product |
United States |
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